molecular formula C7H7NO4-2 B1235398 2,3,4,5-Tetrahydropyridine-2,6-dicarboxylate

2,3,4,5-Tetrahydropyridine-2,6-dicarboxylate

Cat. No. B1235398
M. Wt: 169.13 g/mol
InChI Key: CXMBCXQHOXUCEO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5-tetrahydrodipicolinate(2-) is a dicarboxylic acid dianion resulting from deprotonation of both carboxy groups of 2,3,4,5-tetrahydrodipicolinic acid. It derives from a dipicolinate(2-). It is a conjugate base of a 2,3,4,5-tetrahydrodipicolinic acid.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystal structure of derivatives of tetrahydropyridine, such as Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, have been explored. These compounds are characterized by spectral methods and X-ray diffraction studies, revealing intricate details like their crystal structure and conformation (Sambyal et al., 2011).

Synthesis of Pyridines

  • 2,3,4,5-Tetrahydropyridines are efficiently converted into pyridines under mild conditions. This process involves highly regioselective α, α-dichlorination followed by double dehydrochlorination (Kimpe, Keppens, & Fonck, 1996).

Chemical Reactions and Applications

  • Ethyl 2-methyl-2,3-butadienoate can undergo [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming highly functionalized tetrahydropyridines. This shows potential for creating complex organic compounds (Zhu, Lan, & Kwon, 2003).
  • Intramolecular addition of amine to carbon-carbon triple bonds in 5-alkynylamines produces tetrahydropyridines under the catalytic action of an aurate salt. This method has been applied in synthesizing venom components of various ant species (Fukuda & Utimoto, 1987).
  • The tetrahydropyridine ring structure is prevalent in biologically active molecules. Lewis acid-promoted intramolecular imine crotylation provides direct access to enantioenriched tetrahydropyridines, demonstrating a method for synthesizing complex natural products (Huang, Spande, & Panek, 2003).

Chemical Transformations

  • Chlorination and bromination of tetrahydropyridine derivatives have been studied, demonstrating different degrees of chlorination and bromination depending on the reagents used. This indicates the versatility of these compounds in chemical transformations (Skrastin'sh et al., 1990; Petrova et al., 2014).

properties

Molecular Formula

C7H7NO4-2

Molecular Weight

169.13 g/mol

IUPAC Name

2,3,4,5-tetrahydropyridine-2,6-dicarboxylate

InChI

InChI=1S/C7H9NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)/p-2

InChI Key

CXMBCXQHOXUCEO-UHFFFAOYSA-L

SMILES

C1CC(N=C(C1)C(=O)[O-])C(=O)[O-]

Canonical SMILES

C1CC(N=C(C1)C(=O)[O-])C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydropyridine-2,6-dicarboxylate
Reactant of Route 2
2,3,4,5-Tetrahydropyridine-2,6-dicarboxylate
Reactant of Route 3
2,3,4,5-Tetrahydropyridine-2,6-dicarboxylate
Reactant of Route 4
2,3,4,5-Tetrahydropyridine-2,6-dicarboxylate
Reactant of Route 5
2,3,4,5-Tetrahydropyridine-2,6-dicarboxylate
Reactant of Route 6
2,3,4,5-Tetrahydropyridine-2,6-dicarboxylate

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